molecular formula C17H9ClF3NO3 B12143703 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12143703
M. Wt: 367.7 g/mol
InChI Key: YJMOHXJXAIZBSV-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a chromene-based compound featuring a chloro substituent at position 6, a ketone group at position 4, and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group. Chromene derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C17H9ClF3NO3/c18-9-5-6-14-10(7-9)13(23)8-15(25-14)16(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-8H,(H,22,24)

InChI Key

YJMOHXJXAIZBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core. This is followed by chlorination and introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its mild conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or trifluoromethyl positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Chromene Core

Position 6 Modifications
Compound Name Substituent at Position 6 Molecular Weight Key Features
Target Compound Chloro 395.77 g/mol Electron-withdrawing Cl enhances electrophilicity; may improve metabolic stability
6-Methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide Methyl 375.34 g/mol Increased lipophilicity due to methyl group; reduced steric hindrance
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide Ethyl 361.32 g/mol Longer alkyl chain may enhance membrane permeability
Position 4 Modifications
Compound Name Substituent at Position 4 Molecular Weight Key Features
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Oxo at position 2 344.33 g/mol Altered electronic structure due to oxo position shift; sulfamoyl group may confer carbonic anhydrase inhibition

Carboxamide Group Variations

Trifluoromethylphenyl vs. Sulfonamide Derivatives
Compound Name Carboxamide Substituent Molecular Weight Key Features
Target Compound 2-(Trifluoromethyl)phenyl 395.77 g/mol Strong electron-withdrawing trifluoromethyl enhances resistance to oxidation
6-Chloro-4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide 4-Sulfamoylbenzyl 408.82 g/mol Sulfonamide group improves solubility; potential for targeting sulfonamide-sensitive enzymes
6-Chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide Pyrimidin-2-ylsulfamoylphenyl 482.88 g/mol Heterocyclic sulfamoyl group may enhance DNA-binding or kinase inhibition

Biological Activity

6-Chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and anti-inflammatory properties, along with relevant research findings.

The compound's molecular formula is C19H14F3NO3C_{19}H_{14}F_3NO_3 with a molecular weight of 361.3 g/mol. The presence of the trifluoromethyl group enhances its biological activity and stability.

PropertyValue
Molecular FormulaC19H14F3NO3
Molecular Weight361.3 g/mol
IUPAC Name6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

The mechanism by which 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity, leading to modulation of enzyme activity and receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives as anticancer agents. A study synthesized a series of substituted 4H-chromene derivatives, including compounds similar to 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide, and evaluated their activity against human colon adenocarcinoma cell lines (HT-29). Among the tested compounds, some exhibited significant growth inhibition with GI50 values below 11 μM .

Case Study:
In a comparative study, compounds A4 and A9 were found to be particularly effective against HT-29 cells, suggesting that modifications to the chromene scaffold can enhance anticancer properties. The study utilized sulforhodamine B (SRB) assays for quantifying cell viability and demonstrated that these compounds could potentially serve as therapeutic agents for colon cancer treatment .

Anticonvulsant Activity

The anticonvulsant properties of chromene derivatives have also been explored. In animal models, compounds analogous to 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide were tested using the maximal electroshock seizure (MES) model and subcutaneous Metrazol Seizure Threshold Test (scMET). Results indicated that certain derivatives provided significant protection against seizures at specified doses .

Key Findings:

  • Compound A9 demonstrated notable anticonvulsant effects at doses of 100 mg/kg in MES tests.
  • Neurotoxicity assessments indicated that these compounds could be developed further for epilepsy treatment without significant adverse effects .

Anti-inflammatory Activity

The anti-inflammatory potential of chromene derivatives has been investigated through various assays measuring the inhibition of pro-inflammatory mediators. Studies have shown that these compounds can inhibit protein denaturation and reduce inflammatory responses in vitro.

Research Insights:
A recent study evaluated several compounds for their anti-inflammatory effects, revealing that certain chromene derivatives exhibited significant inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant growth inhibition in HT-29 cells (GI50 < 11 μM)
AnticonvulsantEffective in MES model; notable protection at 100 mg/kg
Anti-inflammatoryInhibition of protein denaturation; comparable to diclofenac

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